

In-Depth Spectroscopic Analysis of Neglschisandrin C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Schisanlignone C*

Cat. No.: B13773464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neglschisandrin C, a dibenzocyclooctadiene lignan isolated from *Schisandra neglecta*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. It is highly probable that "**Schisanlignone C**" refers to Neglschisandrin C, as detailed in the scientific literature.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Neglschisandrin C.

Mass Spectrometry Data

Parameter	Value
Ionization Mode	High-Resolution Electrospray Ionization (HR-ESI-MS)
Molecular Formula	C ₃₂ H ₃₆ O ₈
Measured m/z	571.2302 [M+Na] ⁺

Infrared (IR) Spectroscopy Data

Detailed IR spectroscopic data for Neglschisandrin C is not explicitly provided in the primary literature describing its isolation. General IR absorptions for lignans of this class include bands corresponding to hydroxyl, aromatic, ether, and aliphatic C-H stretching and bending vibrations.

Ultraviolet (UV) Spectroscopy Data

λ_{max} (nm)

217

252

280

^1H NMR Spectroscopic Data (CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
4	6.64	s	
11	6.51	s	
1-OCH ₃	3.84	s	
2-OCH ₃	3.86	s	
3-OCH ₃	3.89	s	
12-OCH ₃	3.85	s	
13-OCH ₃	3.90	s	
6	4.88	d	2.4
7	2.13	br s	
8 α	2.05	m	
8 β	1.85	m	
9 α	2.58	dd	13.6, 4.8
9 β	2.25	dd	13.6, 11.2
17-CH ₃	1.28	s	
18-CH ₃	0.88	d	7.2
14- OCOCH(CH ₃)CH ₂ CH ₃	2.45	m	
14- OCOCH(CH ₃)CH ₂ CH ₃	1.15	d	7.2
14- OCOCH(CH ₃)CH ₂ CH ₃	0.86	t	7.2

¹³C NMR Spectroscopic Data (CDCl₃)

Position	δ C (ppm)
1	152.2
2	141.1
3	151.2
4	109.8
5	135.5
6	81.9
7	78.1
8	34.2
9	34.5
10	124.6
11	102.4
12	152.5
13	141.5
14	139.8
15	121.9
16	125.3
17	21.9
18	11.2
1-OCH ₃	56.0
2-OCH ₃	61.1
3-OCH ₃	60.9
12-OCH ₃	56.1
13-OCH ₃	61.2

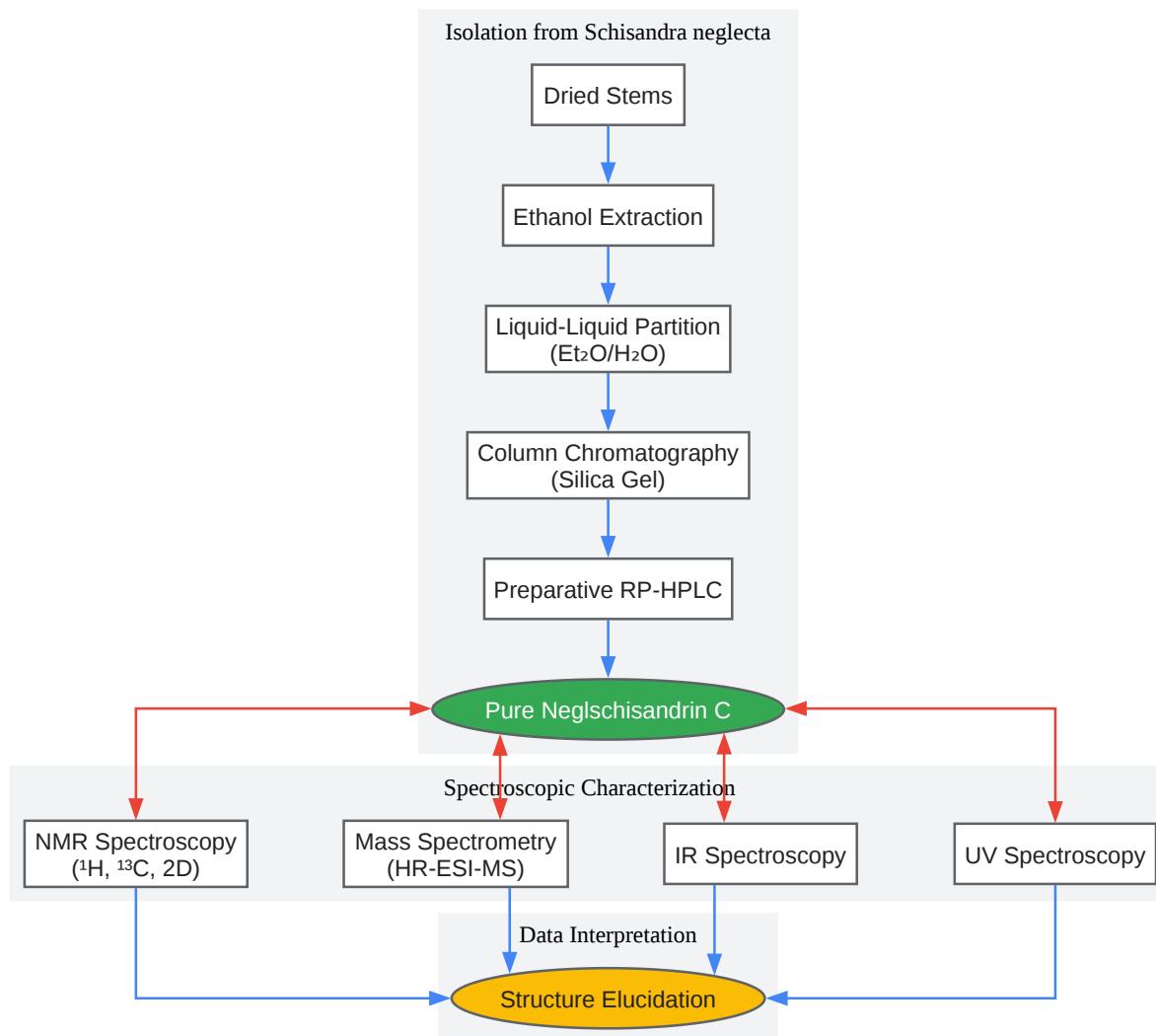
14-OOCOCH(CH ₃)CH ₂ CH ₃	176.5
14-OOCOCH(CH ₃)CH ₂ CH ₃	41.2
14-OOCOCH(CH ₃)CH ₂ CH ₃	16.5
14-OOCOCH(CH ₃)CH ₂ CH ₃	11.5

Experimental Protocols

The following methodologies are based on the procedures described for the isolation and structural elucidation of Neglschisandrin C.[1]

Extraction and Isolation

- Plant Material: Air-dried stems of *Schisandra neglecta* were used as the starting material.[1]
- Extraction: The ground plant material was exhaustively extracted with 95% ethanol at room temperature. The resulting ethanol extract was evaporated in *vacuo* to yield a semisolid residue.[1]
- Fractionation: The residue was suspended in water and partitioned with diethyl ether. The diethyl ether soluble fraction was concentrated.[1]
- Chromatography: The concentrated ether extract was subjected to column chromatography on silica gel using a petroleum ether/acetone gradient. Further purification was achieved through repeated column chromatography with a petroleum ether/ethyl acetate eluent, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol/water mobile phase to yield pure Neglschisandrin C.[1]


Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in CDCl₃. Chemical shifts are reported in ppm relative to the solvent signal.[2]
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.[1]

- UV Spectroscopy: The UV spectrum was recorded to identify characteristic absorption maxima.[1]
- IR Spectroscopy: The original publication indicates that an IR spectrum was obtained, though the specific data is not provided.[1]

Visualizations

Spectroscopic Analysis Workflow for Neglschisandrin C

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic analysis of Neglschisandrin C.

This guide provides foundational data for researchers working with Neglschisandrin C. For more detailed experimental parameters and 2D NMR correlations, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neglschisandrins C-D: Two New Dibenzocyclooctadiene Lignans from Schisandra neglecta [mdpi.com]
- 2. Neglschisandrins A-B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Neglschisandrin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13773464#schisanlignone-c-spectroscopic-data-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com